molecular formula C21H26O3 B14644055 Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate CAS No. 54334-82-6

Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate

Cat. No.: B14644055
CAS No.: 54334-82-6
M. Wt: 326.4 g/mol
InChI Key: LNKDFSJVUOBNPL-UHFFFAOYSA-N
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Description

Heptyl [([1,1’-biphenyl]-4-yl)oxy]acetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a heptyl group attached to an acetate moiety, which is further linked to a biphenyl structure. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl [([1,1’-biphenyl]-4-yl)oxy]acetate typically involves the esterification reaction between heptyl alcohol and [([1,1’-biphenyl]-4-yl)oxy]acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of Heptyl [([1,1’-biphenyl]-4-yl)oxy]acetate can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Heptyl [([1,1’-biphenyl]-4-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives, depending on the specific electrophile used.

Scientific Research Applications

Heptyl [([1,1’-biphenyl]-4-yl)oxy]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Heptyl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The biphenyl moiety can interact with aromatic receptors and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Heptyl acetate: Similar in structure but lacks the biphenyl moiety.

    Biphenyl acetate: Contains the biphenyl group but has a different alkyl chain.

    Heptyl benzoate: Similar ester structure but with a benzoate group instead of the biphenyl moiety.

Uniqueness

Heptyl [([1,1’-biphenyl]-4-yl)oxy]acetate is unique due to the combination of the heptyl group, acetate moiety, and biphenyl structure. This unique combination imparts specific chemical properties, such as increased hydrophobicity and stability, making it suitable for various specialized applications.

Properties

CAS No.

54334-82-6

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

heptyl 2-(4-phenylphenoxy)acetate

InChI

InChI=1S/C21H26O3/c1-2-3-4-5-9-16-23-21(22)17-24-20-14-12-19(13-15-20)18-10-7-6-8-11-18/h6-8,10-15H,2-5,9,16-17H2,1H3

InChI Key

LNKDFSJVUOBNPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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